4-(Bromomethyl)-4-cyclobutyloxane
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Overview
Description
4-(Bromomethyl)-4-cyclobutyloxane: is an organic compound characterized by a bromomethyl group attached to a cyclobutyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-4-cyclobutyloxane typically involves the bromination of a cyclobutyloxane precursor. One common method includes the reaction of cyclobutyloxane with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the bromomethyl derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-4-cyclobutyloxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted cyclobutyloxanes.
Oxidation: Formation of cyclobutyloxane alcohols or acids.
Reduction: Formation of cyclobutyloxane derivatives with a methyl group.
Scientific Research Applications
4-(Bromomethyl)-4-cyclobutyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-cyclobutyloxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site, allowing for various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing oxidation-reduction processes .
Comparison with Similar Compounds
- 4-(Chloromethyl)-4-cyclobutyloxane
- 4-(Iodomethyl)-4-cyclobutyloxane
- 4-(Hydroxymethyl)-4-cyclobutyloxane
Comparison:
- Reactivity: 4-(Bromomethyl)-4-cyclobutyloxane is more reactive in nucleophilic substitution reactions compared to its chloromethyl and iodomethyl counterparts due to the leaving group ability of bromine.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the bromomethyl derivative is preferred for reactions requiring higher reactivity.
- Uniqueness: The balance between reactivity and stability makes this compound a versatile compound in various chemical transformations .
Properties
Molecular Formula |
C10H17BrO |
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Molecular Weight |
233.14 g/mol |
IUPAC Name |
4-(bromomethyl)-4-cyclobutyloxane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(9-2-1-3-9)4-6-12-7-5-10/h9H,1-8H2 |
InChI Key |
KFZCTSNBURDICO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCOCC2)CBr |
Origin of Product |
United States |
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